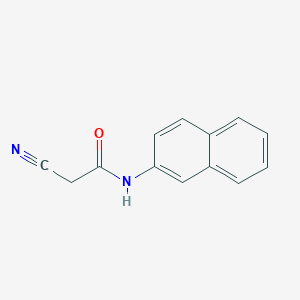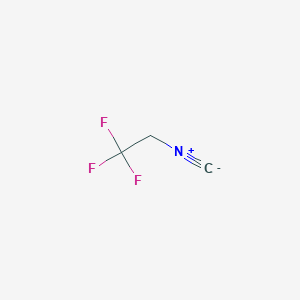![molecular formula C12H8N2O2S B11725179 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B11725179.png)
4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is a heterocyclic compound featuring a thiazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile typically involves the reaction of 3-methyl-2,4-dioxo-1,3-thiazolidine with benzylidene derivatives under specific conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for yield, purity, and cost-effectiveness. Techniques such as multicomponent reactions and green chemistry approaches may be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered functional groups .
科学研究应用
4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of microbial activity .
相似化合物的比较
Similar Compounds
- Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
- 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
- Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate
Comparison
Compared to these similar compounds, 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is unique due to its specific structural configuration, which may confer distinct reactivity and biological activity. Its methyl group and benzonitrile moiety can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
属性
分子式 |
C12H8N2O2S |
|---|---|
分子量 |
244.27 g/mol |
IUPAC 名称 |
4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C12H8N2O2S/c1-14-11(15)10(17-12(14)16)6-8-2-4-9(7-13)5-3-8/h2-6H,1H3 |
InChI 键 |
AJFMQVZLNVTZCL-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C#N)SC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11725101.png)

![N-[(3-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B11725116.png)
![Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]-](/img/structure/B11725122.png)

![2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11725147.png)
![3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11725151.png)
![2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11725159.png)



![N'-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B11725177.png)


